Cas no 1807296-64-5 (Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate)
Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate
-
- Inchi: 1S/C12H11NO3S/c1-2-16-12(15)5-8-3-9(6-13)10(7-14)11(17)4-8/h3-4,7,17H,2,5H2,1H3
- InChI Key: HMGWWFOLCPGYSD-UHFFFAOYSA-N
- SMILES: SC1=C(C=O)C(C#N)=CC(=C1)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 336
- XLogP3: 1.4
- Topological Polar Surface Area: 68.2
Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023029-250mg |
Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate |
1807296-64-5 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A015023029-500mg |
Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate |
1807296-64-5 | 97% | 500mg |
$839.45 | 2023-09-02 | |
| Alichem | A015023029-1g |
Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate |
1807296-64-5 | 97% | 1g |
$1445.30 | 2023-09-02 |
Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate
Comprehensive Overview of Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate (CAS No. 1807296-64-5)
Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate (CAS No. 1807296-64-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a cyano group, a formyl group, and a mercapto group attached to a phenylacetate backbone, making it a versatile intermediate for synthesizing bioactive molecules. Its multifunctional reactivity allows it to participate in various chemical transformations, including condensation, nucleophilic substitution, and cyclization reactions.
In recent years, the demand for highly functionalized aromatic compounds like Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate has surged, driven by advancements in drug discovery and material science. Researchers are particularly interested in its potential as a building block for heterocyclic compounds, which are pivotal in developing antimicrobial agents, anticancer drugs, and organic semiconductors. The compound’s electron-withdrawing and electron-donating groups enhance its utility in designing molecular scaffolds with tailored properties.
The synthesis of Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate typically involves multi-step organic reactions, including esterification, Vilsmeier-Haack formylation, and thiolation. Its CAS No. 1807296-64-5 serves as a critical identifier in chemical databases, ensuring accurate tracking in patent literature and regulatory submissions. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are employed to confirm its purity and structural integrity, which are essential for GMP-compliant production.
From an industrial perspective, Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate aligns with the growing trend toward sustainable chemistry. Its derivatives are explored for green synthesis applications, reducing reliance on hazardous reagents. Additionally, the compound’s role in catalysis and photocatalysis has been investigated, addressing the need for energy-efficient chemical processes. These attributes make it a subject of interest in academic publications and industry whitepapers.
Frequently asked questions about Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate include its solubility profile, storage conditions, and scalability in large-scale synthesis. Researchers also inquire about its compatibility with bioconjugation techniques and metal-catalyzed cross-coupling reactions. These queries reflect the compound’s expanding applications in biotechnology and nanomaterials.
In summary, Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate (CAS No. 1807296-64-5) represents a cutting-edge chemical entity with broad implications across life sciences and advanced materials. Its structural versatility and reactivity position it as a valuable asset for innovators seeking to develop next-generation therapeutics and functional materials. As research progresses, its role in addressing global challenges like drug resistance and renewable energy will likely expand.
1807296-64-5 (Ethyl 3-cyano-4-formyl-5-mercaptophenylacetate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)